Cas no 14934-01-1 (Benzenesulfinamide, 4-chloro-N-phenyl-)

Benzenesulfinamide, 4-chloro-N-phenyl-, is a sulfinamide derivative characterized by the presence of a chloro substituent at the para position of the benzene ring and a phenyl group attached to the nitrogen atom. This compound is of interest in organic synthesis and pharmaceutical research due to its role as a versatile intermediate. The sulfinamide functional group offers reactivity in asymmetric synthesis, while the chloro and phenyl substituents enhance its utility in cross-coupling reactions and as a building block for more complex structures. Its stability and well-defined chemical properties make it suitable for applications in catalysis and medicinal chemistry.
Benzenesulfinamide, 4-chloro-N-phenyl- structure
14934-01-1 structure
商品名:Benzenesulfinamide, 4-chloro-N-phenyl-
CAS番号:14934-01-1
MF:C12H10NOSCl
メガワット:251.7319
CID:1321295
PubChem ID:385380

Benzenesulfinamide, 4-chloro-N-phenyl- 化学的及び物理的性質

名前と識別子

    • Benzenesulfinamide, 4-chloro-N-phenyl-
    • NSC-676554
    • NSC676554
    • CHEMBL1980834
    • 14934-01-1
    • 4-chloro-N-phenyl-benzenesulfinamide
    • 4-Chloro-N-phenylbenzene-1-sulfinamide
    • NCI60_027098
    • 4-Chloro-N-phenylbenzenesulfinamide
    • インチ: InChI=1S/C12H10ClNOS/c13-10-6-8-12(9-7-10)16(15)14-11-4-2-1-3-5-11/h1-9,14H
    • InChIKey: GBJXBJOPDAAFBD-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)NS(=O)C2=CC=C(C=C2)Cl

計算された属性

  • せいみつぶんしりょう: 251.0173
  • どういたいしつりょう: 251.0171628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 48.3Ų

じっけんとくせい

  • PSA: 29.1

Benzenesulfinamide, 4-chloro-N-phenyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AX95836-100mg
4-Chloro-N-phenylbenzene-1-sulfinamide
14934-01-1 tech
100mg
$230.00 2024-04-20
1PlusChem
1P01FD98-100mg
4-Chloro-N-phenylbenzene-1-sulfinamide
14934-01-1 tech
100mg
$325.00 2024-06-20
eNovation Chemicals LLC
Y1264701-1g
4-Chloro-N-phenylbenzene-1-sulfinamide
14934-01-1 tech
1g
$4680 2025-02-20
eNovation Chemicals LLC
Y1264701-100mg
4-Chloro-N-phenylbenzene-1-sulfinamide
14934-01-1 tech
100mg
$560 2025-02-25
eNovation Chemicals LLC
Y1264701-100mg
4-Chloro-N-phenylbenzene-1-sulfinamide
14934-01-1 tech
100mg
$560 2025-02-20
eNovation Chemicals LLC
Y1264701-100mg
4-Chloro-N-phenylbenzene-1-sulfinamide
14934-01-1 tech
100mg
$530 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1677564-100mg
4-Chloro-N-phenylbenzenesulfinamide
14934-01-1 98%
100mg
¥2875.00 2023-11-21
1PlusChem
1P01FD98-1g
4-Chloro-N-phenylbenzene-1-sulfinamide
14934-01-1 tech
1g
$2954.00 2024-06-20
eNovation Chemicals LLC
Y1264701-1g
4-Chloro-N-phenylbenzene-1-sulfinamide
14934-01-1 tech
1g
$4420 2024-06-05
eNovation Chemicals LLC
Y1264701-1g
4-Chloro-N-phenylbenzene-1-sulfinamide
14934-01-1 tech
1g
$4680 2025-02-25

Benzenesulfinamide, 4-chloro-N-phenyl- 関連文献

Benzenesulfinamide, 4-chloro-N-phenyl-に関する追加情報

Exploring the Properties and Applications of 4-Chloro-N-Phenylbenzenesulfinamide (CAS No. 14934-01-1)

4-Chloro-N-phenylbenzenesulfinamide (commonly referred to as Benzenesulfinamide, 4-chloro-N-phenyl) is a compound with the CAS registry number 14934-01-1. This organic compound belongs to the class of sulfinamides, which are derivatives of sulfonic acids. The molecule consists of a benzene ring substituted with a sulfinamide group (-SO2NH-) and a chlorine atom at the para position. The compound's structure is characterized by its aromaticity, which plays a significant role in its chemical reactivity and physical properties.

The synthesis of Benzenesulfinamide, 4-chloro-N-phenyl typically involves the reaction of chlorobenzene with an appropriate sulfinyl chloride in the presence of a base. This reaction pathway highlights the importance of nucleophilic aromatic substitution in forming such compounds. Recent studies have focused on optimizing the reaction conditions to improve yield and purity, leveraging advanced catalytic systems and green chemistry principles.

One of the most notable applications of Benzenesulfinamide, 4-chloro-N-phenyl is in the field of materials science, particularly in the development of high-performance polymers. The compound's ability to act as a building block for polyamides has been extensively researched. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it a valuable component in aerospace and automotive industries.

Another area where Benzenesulfinamide, 4-chloro-N-phenyl has gained attention is in pharmaceutical research. The compound's unique electronic properties make it a potential candidate for drug delivery systems. Recent findings suggest that it can serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability. This has opened new avenues for its use in targeted drug delivery applications.

The environmental impact of Benzenesulfinamide, 4-chloro-N-phenyl has also been a topic of interest. Studies have evaluated its biodegradability under various conditions, with results indicating moderate degradation rates in aerobic environments. Researchers are exploring methods to enhance its eco-friendliness through modifications in its molecular structure.

In terms of spectroscopic analysis, Benzenesulfinamide, 4-chloro-N-phenyl exhibits distinct UV-vis absorption bands due to its conjugated system. These spectral characteristics are being utilized in sensor development for detecting specific analytes in complex matrices. The compound's sensitivity to pH changes further enhances its potential in analytical chemistry applications.

Recent advancements in computational chemistry have enabled detailed quantum mechanical studies of Benzenesulfinamide, 4-chloro-N-phenyl's electronic structure. These studies have provided insights into its reactivity towards nucleophiles and electrophiles, paving the way for novel synthetic strategies. Additionally, molecular dynamics simulations have shed light on its behavior in different solvent environments, which is crucial for optimizing its use in industrial processes.

The toxicological profile of Benzenesulfinamide, 4-chloro-N-phenyl has been assessed through acute and chronic exposure studies. Results indicate low toxicity at typical usage levels, though further long-term studies are recommended to fully understand its safety profile.

In conclusion, Benzenesulfinamide, 4-chloro-N-phenyl (CAS No. 14934-01-1) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties and recent research breakthroughs underscore its potential as a key ingredient in advanced materials and pharmaceuticals. As ongoing studies continue to uncover new aspects of its behavior and utility, this compound is poised to play an increasingly significant role in both academic research and industrial applications.

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